7-bromo-N-(2-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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Overview
Description
7-bromo-N-(2-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is an organic compound that belongs to the class of benzodioxine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-N-(2-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multiple steps, including bromination, amide formation, and cyclization reactionsThe final step involves the formation of the benzodioxine ring and the carboxamide group under specific reaction conditions, such as the use of appropriate solvents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency in large-scale production .
Chemical Reactions Analysis
Types of Reactions
7-bromo-N-(2-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: The bromine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzodioxine derivatives .
Scientific Research Applications
7-bromo-N-(2-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 7-bromo-N-(2-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets and pathways. The bromine atom and the benzodioxine ring play a crucial role in its binding affinity and selectivity towards these targets. The compound may exert its effects through inhibition or activation of enzymes, receptors, or other proteins involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
4-bromo-3-ethylaniline: Shares the bromine and ethylphenyl groups but lacks the benzodioxine ring and carboxamide group.
4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide: Contains a bromine atom and a carboxamide group but differs in the core structure and substituents.
Uniqueness
7-bromo-N-(2-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is unique due to its specific combination of functional groups and the benzodioxine ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
6-bromo-N-(2-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-7-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO3/c1-2-11-5-3-4-6-14(11)19-17(20)12-9-15-16(10-13(12)18)22-8-7-21-15/h3-6,9-10H,2,7-8H2,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCZGEPERRSURX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC3=C(C=C2Br)OCCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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